molecular formula C21H44N2S B1598001 Tetrapentylammonium thiocyanate CAS No. 3475-60-3

Tetrapentylammonium thiocyanate

Cat. No.: B1598001
CAS No.: 3475-60-3
M. Wt: 356.7 g/mol
InChI Key: JCEZNVYYPIYZPZ-UHFFFAOYSA-M
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Description

Tetrapentylammonium thiocyanate (CAS 3475-60-3) is a quaternary ammonium salt with the molecular formula C₂₁H₄₄N₂S and a molecular weight of 356.65 g/mol . Structurally, it consists of a central nitrogen atom bonded to four pentyl chains and a thiocyanate (SCN⁻) counterion. This compound is notable for its role in ion-pairing chemistry, phase-transfer catalysis, and electrochemical studies due to its large hydrophobic cation and polarizable thiocyanate anion. Its conductance-viscosity behavior has been studied extensively, particularly in solutions ranging from infinite dilution to molten salt states at elevated temperatures (e.g., 55°C) .

Properties

CAS No.

3475-60-3

Molecular Formula

C21H44N2S

Molecular Weight

356.7 g/mol

IUPAC Name

tetrapentylazanium;thiocyanate

InChI

InChI=1S/C20H44N.CHNS/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;2-1-3/h5-20H2,1-4H3;3H/q+1;/p-1

InChI Key

JCEZNVYYPIYZPZ-UHFFFAOYSA-M

SMILES

CCCCC[N+](CCCCC)(CCCCC)CCCCC.C(#N)[S-]

Canonical SMILES

CCCCC[N+](CCCCC)(CCCCC)CCCCC.C(#N)[S-]

Other CAS No.

3475-60-3

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares tetrapentylammonium thiocyanate with structurally analogous thiocyanate salts and derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound C₂₁H₄₄N₂S 356.65 High hydrophobicity; molten salt behavior at 55°C Electrochemical studies, ion-pairing agents
Tetrabutylammonium thiocyanate C₁₇H₃₆N₂S 300.55 Moderate solubility in polar solvents; phase-transfer catalyst Organic synthesis, polymer chemistry
Potassium thiocyanate KSCN 97.18 High solubility in water; ionic conductivity Analytical chemistry, metal extraction
4-Chlorobenzyl thiocyanate C₈H₆ClNCS 199.66 Benzyl substituent enhances lipophilicity; radical formation via SCN oxidation Antimicrobial agents, anticancer research
Ammonium thiocyanate NH₄SCN 76.12 Hygroscopic; forms stable complexes with transition metals Photography, textile industry

Key Observations :

  • Alkyl Chain Length: Increasing alkyl chain length (e.g., butyl vs. pentyl) enhances hydrophobicity, reducing aqueous solubility but improving compatibility with nonpolar solvents. This property makes tetrapentylammonium derivatives more suitable for high-temperature molten salt applications compared to tetrabutyl analogs .
  • Counterion Effects : Thiocyanate (SCN⁻) offers superior polarizability compared to halides, enabling unique conductance behavior. For example, this compound exhibits a distinct conductance-viscosity profile in molten states, unlike KSCN or NH₄SCN, which remain ionic solids at similar temperatures .

Thermal and Electrochemical Behavior

  • Molten Salt Characteristics : At 55°C, this compound transitions into a molten salt with ionic conductivity comparable to traditional ionic liquids. This contrasts with shorter-chain analogs like tetrabutylammonium thiocyanate, which require higher temperatures for similar behavior .
  • Conductance in Solution: The compound’s conductance decreases with increasing concentration due to ion-pair formation, a trend shared with tetrabutylammonium thiocyanate but less pronounced in smaller cations like NH₄⁺ or K⁺ .

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